Cas no 94749-08-3 (Salmeterol xinafoate)

Salmeterol xinafoate structure
商品名:Salmeterol xinafoate
CAS番号:94749-08-3
MF:C36H45NO7
メガワット:603.745011091232
MDL:MFCD00897708
CID:61746
PubChem ID:354335558
Salmeterol xinafoate 化学的及び物理的性質
名前と識別子
-
- 4-(1-Hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol 1-hydroxy-2-naphthoate
- 2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol 1-hydroxy-2-naphthoate
- Salmeterol Xinafoate
- Salmeterol Solution
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol,1-hydroxynaphthalene-2-carboxylic acid
- GR 33343X xinafoate
- SALMETEROL XINAFOATE,WHITE TO OFF-WHITE SOLID
- (±) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol xinafoate
- 4-[1-Hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]-2-(hydroxymethyl)phenol 1-Hydroxy-2-naphthoate
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)-, 1-hydroxy-2-naphthalenecarboxylate (salt) (ZCI)
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, 1-hydroxy-2-naphthalenecarboxylate (salt) (9CI)
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, compd. with (±)-4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (1:1) (ZCI)
- Arial
- GR 33343G
- GR 3343G
- Salmetedur
- Salmeterol hydroxynaphthoate
- Serevent
- Serevent Diskus
- Siduomi
- SN 408
- Salmeterol xinafoate for system suitability
- Salmeterol xinafoate for peak identification
- Xinafoate, Salmeterol
- SALMETEROL XINAFOATE COMPONENT OF AIRDUO RESPICLICK
- SALMETEROL XINAFOATE [USP-RS]
- Tox21_111270_1
- Salmeterol xinafoate [USAN:USP]
- SALMETEROL XINAFOATE [EP MONOGRAPH]
- DB-057527
- SALMETEROL XINAFOATE (USP-RS)
- AIRDUO RESPICLICK COMPONENT SALMETEROL XINAFOATE
- CHEBI:9012
- DTXSID1045798
- D00687
- Ultrabeta
- MFCD00897708
- HMS3676P13
- LIPO-202
- (+/-) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol xinafoate
- NCGC00094372-04
- SALMETEROL XINAFOATE (MART.)
- NCGC00094372-03
- SR-01000597359
- SALMETEROL XINAFOATE (EP MONOGRAPH)
- BCP04778
- Serevent Inhaler and Disks
- CHEMBL1082607
- Salmeterol xinafoate (JAN/USP)
- 6EW8Q962A5
- (+-)-4-Hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol 1-hydroxy-2-naphthoate (salt)
- s4296
- SALMETEROL XINAFOATE [ORANGE BOOK]
- HMS3749I03
- Salmeterol xinafoate (USAN:USP)
- KS-1140
- BCP0726000003
- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol 1-hydroxy-2-naphthoate
- R10007
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-, 1-hydroxy-2-naphthalenecarboxylate (salt)
- Q-201697
- SALMETEROL 1-HYDROXY-2-NAPHTHOATE [MI]
- Dilamax
- Salmeterol xinafoate?
- SALMETEROL XINAFOATE (EP IMPURITY)
- (+/-)-4-HYDROXY-.ALPHA.(SUP 1)-(((6-(4-PHENYLBUTOXY)HEXYL)AMINO)METHYL)-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL 1-HYDROXY-2-NAPHTHOATE
- AKOS016004957
- (+/-)-4-HYDROXY-alpha(SUP 1)-(((6-(4-PHENYLBUTOXY)HEXYL)AMINO)METHYL)-M-XYLENE-alpha,alpha'-DIOL 1-HYDROXY-2-NAPHTHOATE
- SALMETEROL XINAFOATE [WHO-DD]
- A3190
- HB3282
- HY-17453
- 4-Hydroxy-alpha-({[6-(4-phenylbutoxy)hexyl]amino}methyl)-1,3-benzenedimethanol xinafoate
- salmeterol, 1-hydroxy-2-naphthoate
- SMR000875207
- Beglan
- DTXCID9025798
- ADVAIR COMPONENT SALMETEROL XINAFOATE
- CS-1527
- SR-01000597359-1
- SEREVENTDISKUS
- CAS-94749-08-3
- NCGC00015938-05
- Salmeterol xinafoate for system suitability, European Pharmacopoeia (EP) Reference Standard
- SALMETEROL XINAFOATE [EP IMPURITY]
- Serevent (TN)
- LIPO-102 COMPONENT SALMETEROL XINAFOATE
- SALMETEROL XINAFOATE [VANDF]
- EU-0101100
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid
- 94749-08-3
- Tox21_501100
- Betamican
- HMS2232I16
- SALMETEROL XINAFOATE [MART.]
- SALMETEROLO
- GR 33343 G
- SCHEMBL18070
- SALMETEROL XINAFOATE [USP MONOGRAPH]
- Salmeterol xinafoate, European Pharmacopoeia (EP) Reference Standard
- Salmeterol (xinafoate)
- C21H22N4O2
- NS00076193
- HMS3885J19
- Q27264747
- Salmeterol Xinafoate; (1RS)-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol 1-hydroxynaphthalene-2-carboxylate; GR 33343G; GR 33343G
- 1,3-BENZENEDIMETHANOL, 4-HYDROXY-alpha(SUP 1)-(((6-(4-PHENYLBUTOXY)HEXYL)AMINO)METHYL)-, (+/-)-, 1-HYDROXY-2-NAPHTHALENECARBOXYLATE
- SALMETEROL XINAFOATE COMPONENT OF ADVAIR
- NCGC00094372-02
- 2-[2-(4-Acetylphenyl)diazenyl]-2-(3 ,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)a cetamide
- SALMETEROL XINAFOATE (USP MONOGRAPH)
- Inaspir
- NCGC00094372-01
- UNII-6EW8Q962A5
- HMS3263K22
- GR-33343X
- MLS001332577
- SALMETEROL XINAFOATE [JAN]
- MLS001332578
- SALMETEROL XINAFOATE COMPONENT OF ADVAIR HFA
- Salmeterol xinafoate, United States Pharmacopeia (USP) Reference Standard
- Salmeterol 1-hydroxy-2-naphthoate
- GR-33343 G
- CCG-270203
- NCGC00261785-01
- Salmeterol Xinafoate, Pharmaceutical Secondary Standards; Certified Reference Material
- Asmerole
- Tox21_111270
- Salmeterol xinafoate [USAN]
- 1,3-BENZENEDIMETHANOL, 4-HYDROXY-.ALPHA.(SUP 1)-(((6-(4-PHENYLBUTOXY)HEXYL)AMINO)METHYL)-, (+/-)-, 1-HYDROXY-2-NAPHTHALENECARBOXYLATE
- ADVAIR HFA COMPONENT SALMETEROL XINAFOATE
- LP01100
- Salmeterol xinafoate, >=98% (HPLC), solid
- Salmeterol xinafoate
-
- MDL: MFCD00897708
- インチ: 1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
- InChIKey: XTZNCVSCVHTPAI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O.OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1
計算された属性
- せいみつぶんしりょう: 603.319603g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 回転可能化学結合数: 17
- どういたいしつりょう: 603.319603g/mol
- 単一同位体質量: 603.319603g/mol
- 水素結合トポロジー分子極性表面積: 140Ų
- 重原子数: 44
- 複雑さ: 629
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.112
- ゆうかいてん: 124-142°C
- ふってん: 603 °C at 760 mmHg
- フラッシュポイント: 318.5 °C
- 屈折率: 1.565
- ようかいど: H2O: slightly soluble
- PSA: 139.48000
- LogP: 6.74190
- マーカー: 8337
Salmeterol xinafoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S36/37
- RTECS番号:QJ1970500
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Salmeterol xinafoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6653-10mg |
Salmeterol Xinafoate |
94749-08-3 | 10mg |
¥ 679 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6653-25mg |
Salmeterol Xinafoate |
94749-08-3 | 25mg |
¥ 1364 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1291023-100mg |
SALMETEROLO |
94749-08-3 | 98% | 100mg |
$180 | 2024-06-06 | |
eNovation Chemicals LLC | Y1291023-250mg |
SALMETEROLO |
94749-08-3 | 98% | 250mg |
$280 | 2024-06-06 | |
TRC | S090100-100mg |
Salmeterol Xinafoate |
94749-08-3 | 100mg |
$753.00 | 2023-05-17 | ||
ChemScence | CS-1527-10mg |
Salmeterol xinafoate |
94749-08-3 | 99.88% | 10mg |
$100.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6653-50 mg |
Salmeterol Xinafoate |
94749-08-3 | 99.00% | 50mg |
¥2817.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3190-250mg |
Salmeterol Xinafoate |
94749-08-3 | 98.0%(LC&T) | 250mg |
¥1990.0 | 2022-06-09 | |
S e l l e c k ZHONG GUO | S4296-50mg |
Salmeterol Xinafoate |
94749-08-3 | 99.96% | 50mg |
¥3005.12 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S4296-200mg |
Salmeterol Xinafoate |
94749-08-3 | 99.96% | 200mg |
¥7755.26 | 2023-09-15 |
Salmeterol xinafoate 関連文献
-
1. An integrated ceramic, micro-fluidic device for the LC/MS/MS analysis of pharmaceuticals in plasmaPaul D. Rainville,James P. Murphy,Mike Tomany,Ian D. Wilson,Norman W. Smith,Christopher Evans,Jonathan Kheler,Chester Bowen,Robert S. Plumb,Jeremy K. Nicholson Analyst 2015 140 5546
-
Mohammad Zaidur Rahman Sabuj,Nazrul Islam Nanoscale Adv. 2021 3 4005
-
Antal Harsanyi,Graham Sandford Green Chem. 2015 17 2081
-
M. I. Walash,Samah Abo El Abass,M. E. Fathy Anal. Methods 2018 10 4511
-
Mahmoud A. Omar,Mohamed A. Hammad,Mohamed Awad RSC Adv. 2017 7 44773
94749-08-3 (Salmeterol xinafoate) 関連製品
- 1330076-52-2(Salmeterol Xinafoate Adduct ImpurityDISCONTINUED)
- 67-04-9(Synephrine tartrate)
- 94-07-5(Synephrine)
- 390-28-3(Methoxamedrine)
- 122-25-8(5,5'-Methylenebis(2-hydroxybenzoic Acid) (~90%))
- 329-65-7(DL-Epinephrine)
- 130-85-8(Pamoic Acid)
- 118-60-5(Octisalate)
- 956950-97-3(2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid)
- 2680794-64-1(8-(2,2,2-trifluoroacetamido)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94749-08-3)Salmeterol xinafoate

清らかである:99%/99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg/1g
価格 ($):167.0/272.0/460.0/179.0/337.0